![molecular formula C9H11NO4S B3266352 2-[(4-Methanesulfonylphenyl)amino]acetic acid CAS No. 42288-25-5](/img/structure/B3266352.png)

2-[(4-Methanesulfonylphenyl)amino]acetic acid

Descripción general

Descripción

2-(4-Methylsulfonylanilino)acetic acid is a chemical compound used in scientific research. It plays a crucial role in studying various biological and chemical processes. The molecular formula of this compound is C7H9NO2S .

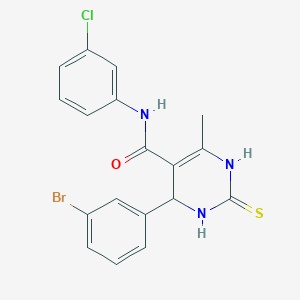

Synthesis Analysis

The synthesis of 2-(4-Methylsulfonylanilino)acetic acid or similar compounds involves various chemical reactions . For instance, a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of a compound like 2-(4-Methylsulfonylanilino)acetic acid can be analyzed based on its chemical formula and the arrangement of atoms . The behavior of such compounds is defined by the direction of the dipole moment .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Methylsulfonylanilino)acetic acid can be classified into different types such as precipitation, acid-base, and oxidation-reduction . For example, the reaction of acetic acid with ammonia is an example of an acid-base reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(4-Methylsulfonylanilino)acetic acid can be analyzed based on its solubility, reactivity, and other characteristics .Aplicaciones Científicas De Investigación

Environmental Impact and Toxicology

- Herbicide Toxicity and Environmental Fate : Studies on herbicides like 2,4-D (a structurally different compound but relevant in the context of environmental science) provide insights into the ecological impact of chemical agents. Research highlights the global trends in studying herbicide toxicity, underscoring the importance of understanding the environmental fate and toxicological effects of such compounds on non-target species and ecosystems (Zuanazzi et al., 2020).

Biomedical Applications

Pharmacodynamics of Sulfonamides : Sulfonamides, which share a functional group with 2-(4-Methylsulfonylanilino)acetic acid, are extensively studied for their therapeutic applications. These compounds are present in many clinically used drugs, highlighting the importance of understanding their pharmacokinetics and pharmacodynamics for developing new therapeutic agents (Carta et al., 2012).

Antimicrobial Properties of Lactic Acid Bacteria : While focusing on a different chemical pathway, research on the antimicrobial compounds produced by lactic acid bacteria, including lactic and acetic acid, sheds light on the potential for natural preservatives and therapeutic agents in food safety and medicine. This research emphasizes the role of biochemicals in health and disease management (Reis et al., 2012).

Biotechnological and Industrial Applications

Advanced Oxidation Processes : Research on advanced oxidation processes for treating pollutants highlights the relevance of understanding chemical reactions and degradation pathways for environmental remediation. Studies on compounds like acetaminophen and its by-products, including acetic acid, provide insights into the challenges and opportunities in managing pharmaceutical waste (Qutob et al., 2022).

Disinfection of Wastewater : The use of peracetic acid, a compound related to acetic acid, in wastewater treatment underscores the importance of exploring efficient and environmentally friendly disinfectants. This research highlights the balance between efficacy and environmental impact in the selection of chemical agents for public health applications (Kitis, 2004).

Safety and Hazards

Direcciones Futuras

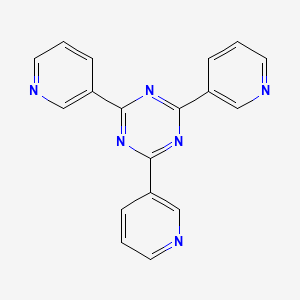

The future directions for the study of 2-(4-Methylsulfonylanilino)acetic acid could involve further exploration of its diverse applications in scientific research. For instance, a study has demonstrated the feasibility of using a similar compound, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine, as both an analyte and an indicator . Another study has evaluated the antimicrobial and anti-inflammatory activities of a series of 2-(4-methylsulfonylphenyl) indole derivatives .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore attached via its c-2 position, have been evaluated as cyclooxygenase-1 (cox-1)/cyclooxygenase-2 (cox-2) inhibitors . COX-1 and COX-2 are enzymes that play a crucial role in the inflammatory response.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (such as cox-1 and cox-2) and inhibit their activity, thereby modulating the inflammatory response .

Biochemical Pathways

These molecules play key roles in inflammation, pain, and fever responses .

Result of Action

If it acts as a cox inhibitor, it could potentially reduce the production of prostaglandins and other inflammatory mediators, thereby alleviating inflammation and pain .

Propiedades

IUPAC Name |

2-(4-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(13,14)8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWANTOPYPZLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole](/img/structure/B3266295.png)

![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B3266304.png)

![2-{[(3-Nitrophenyl)methyl]sulfanyl}-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3266308.png)

![3-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3266310.png)

![4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B3266313.png)

![N-benzyl-4-({2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B3266316.png)

![N-ethyl-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3266323.png)

![6-(2-methoxyphenyl)-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B3266325.png)